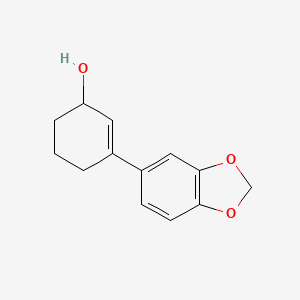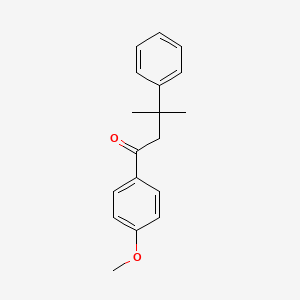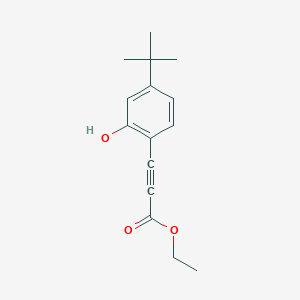![molecular formula C14H20N2O3 B14276655 1-[1-(4-Methoxyphenyl)-2-nitroethyl]piperidine CAS No. 138783-47-8](/img/structure/B14276655.png)
1-[1-(4-Methoxyphenyl)-2-nitroethyl]piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[1-(4-Methoxyphenyl)-2-nitroethyl]piperidine is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring attached to a nitroethyl group and a methoxyphenyl group
Métodos De Preparación
The synthesis of 1-[1-(4-Methoxyphenyl)-2-nitroethyl]piperidine can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxybenzaldehyde with nitroethane to form 1-(4-methoxyphenyl)-2-nitropropene. This intermediate is then subjected to reductive amination with piperidine to yield the final product. The reaction conditions typically involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
1-[1-(4-Methoxyphenyl)-2-nitroethyl]piperidine undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 1-[1-(4-methoxyphenyl)-2-aminoethyl]piperidine, while oxidation of the methoxy group results in 1-[1-(4-hydroxyphenyl)-2-nitroethyl]piperidine.
Aplicaciones Científicas De Investigación
1-[1-(4-Methoxyphenyl)-2-nitroethyl]piperidine has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-[1-(4-Methoxyphenyl)-2-nitroethyl]piperidine involves its interaction with specific molecular targets and pathways. The compound is known to bind to neurotransmitter receptors, such as the NMDA receptor, modulating their activity and influencing synaptic transmission . This interaction can lead to various physiological effects, including analgesia and anesthesia. The nitro group and methoxyphenyl group play crucial roles in its binding affinity and selectivity for these receptors.
Comparación Con Compuestos Similares
1-[1-(4-Methoxyphenyl)-2-nitroethyl]piperidine can be compared with other similar compounds, such as:
1-[1-(4-Methoxyphenyl)-2-aminoethyl]piperidine: This compound is the reduced form of this compound and has different biological activities due to the presence of an amine group instead of a nitro group.
1-[1-(4-Hydroxyphenyl)-2-nitroethyl]piperidine: This compound is the oxidized form and exhibits different chemical reactivity and biological properties due to the hydroxyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
138783-47-8 |
|---|---|
Fórmula molecular |
C14H20N2O3 |
Peso molecular |
264.32 g/mol |
Nombre IUPAC |
1-[1-(4-methoxyphenyl)-2-nitroethyl]piperidine |
InChI |
InChI=1S/C14H20N2O3/c1-19-13-7-5-12(6-8-13)14(11-16(17)18)15-9-3-2-4-10-15/h5-8,14H,2-4,9-11H2,1H3 |
Clave InChI |
AKNYLLXZWBJOEF-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C(C[N+](=O)[O-])N2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![9-Methyl-2,8-diphenyl-3H,7H-pyrano[3,2-g][1,4]benzoxazin-7-one](/img/structure/B14276601.png)







![3-Oxo-3-[(trimethylsilyl)oxy]propyl prop-2-enoate](/img/structure/B14276651.png)
